![molecular formula C13H16BrCl3N2O B11705014 N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide](/img/structure/B11705014.png)
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a trichloroethyl group, and a methylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 3-bromoaniline.
Introduction of the Trichloroethyl Group: The next step involves the reaction of 3-bromoaniline with trichloroacetaldehyde under acidic conditions to form the trichloroethyl intermediate.
Coupling with Methylbutanamide: The final step involves the coupling of the trichloroethyl intermediate with 3-methylbutanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the trichloroethyl group can enhance the compound’s stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide: Similar structure with a different position of the bromine atom.
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-ethylbutanamide: Similar structure with an ethyl group instead of a methyl group.
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylpentanamide: Similar structure with a pentanamide group instead of a butanamide group.
Uniqueness
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C13H16BrCl3N2O |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
N-[1-(3-bromoanilino)-2,2,2-trichloroethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H16BrCl3N2O/c1-8(2)6-11(20)19-12(13(15,16)17)18-10-5-3-4-9(14)7-10/h3-5,7-8,12,18H,6H2,1-2H3,(H,19,20) |
InChIキー |
OEKYPZBGSBVKRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


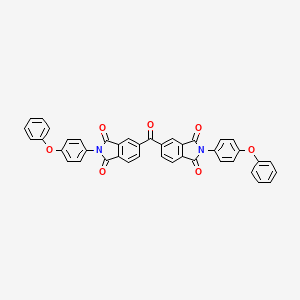
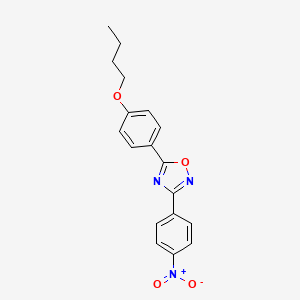

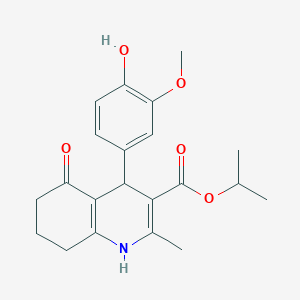
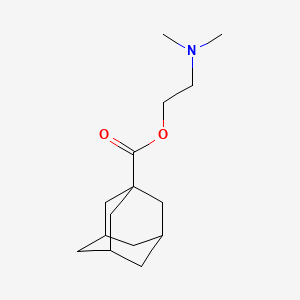
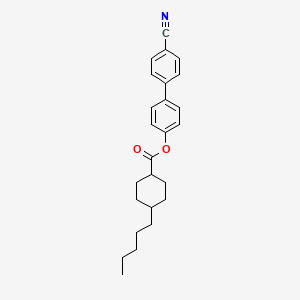
![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
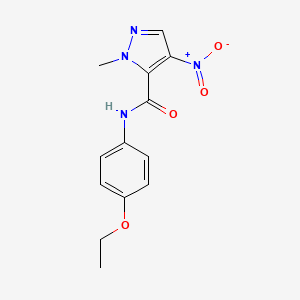
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
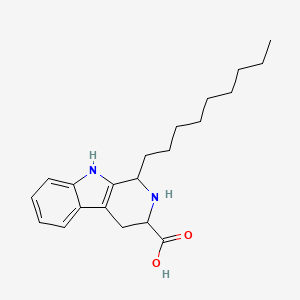
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
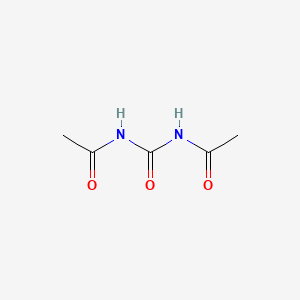
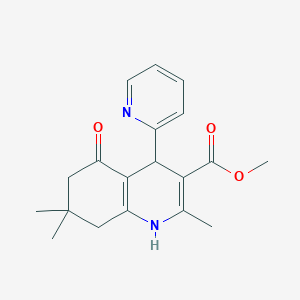
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
